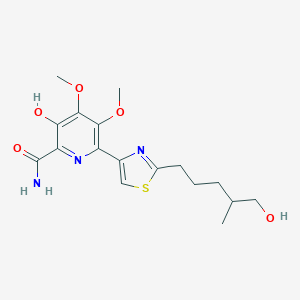

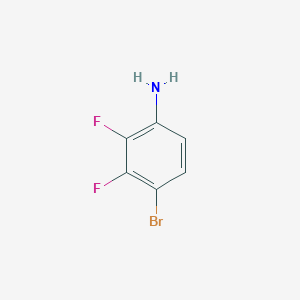

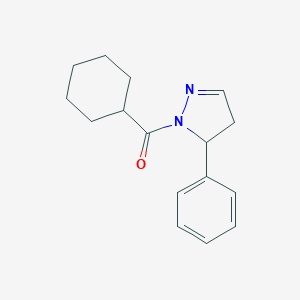

![molecular formula C15H13N2NaO6S B056154 Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 114549-95-0](/img/structure/B56154.png)

Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, also known as sodium ceftiofur, is a third-generation cephalosporin antibiotic used in veterinary medicine. It is used to treat bacterial infections in cattle, swine, and other animals, and is not approved for use in humans. Sodium ceftiofur is a broad-spectrum antibiotic that works by inhibiting bacterial cell wall synthesis.

Mecanismo De Acción

Sodium ceftiofur works by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan strands and ultimately leading to bacterial cell death.

Efectos Bioquímicos Y Fisiológicos

Sodium ceftiofur has been shown to have minimal adverse effects on animals when used at recommended doses. It is rapidly metabolized and excreted in the urine, with a half-life of approximately 2 hours in cattle and swine. However, at high doses, Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur can cause adverse effects, including diarrhea, vomiting, and injection site reactions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sodium ceftiofur is a useful tool in laboratory experiments for studying bacterial infections in animals. Its broad-spectrum activity and efficacy against resistant pathogens make it a valuable tool for researchers. However, its use is limited to veterinary medicine and is not approved for use in humans.

Direcciones Futuras

There are several areas of future research for Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur. These include:

1. Development of new formulations and delivery methods to improve efficacy and reduce adverse effects.

2. Investigation of the pharmacokinetics and pharmacodynamics of Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur in different animal species.

3. Study of the mechanisms of resistance to Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur and development of strategies to overcome resistance.

4. Investigation of the potential for Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur to be used in combination with other antibiotics to improve efficacy and reduce resistance.

5. Development of new antibiotics with improved activity and safety profiles for use in veterinary medicine.

In conclusion, Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur is a valuable tool in veterinary medicine for treating bacterial infections in animals. Its broad-spectrum activity and efficacy against resistant pathogens make it a valuable tool for researchers studying bacterial infections in animals. However, its use is limited to veterinary medicine and is not approved for use in humans. Further research is needed to improve its efficacy, reduce adverse effects, and develop new antibiotics with improved activity and safety profiles.

Métodos De Síntesis

Sodium ceftiofur is synthesized from 7-aminocephalosporanic acid (7-ACA) through a series of chemical reactions. The synthesis involves the conversion of 7-ACA to a cephalosporin intermediate, which is then converted to the final product, Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate ceftiofur. The synthesis method is complex and requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

Sodium ceftiofur has been extensively studied for its efficacy in treating bacterial infections in animals. It has been shown to be effective against a wide range of bacterial pathogens, including those that are resistant to other antibiotics. Sodium ceftiofur has also been studied for its pharmacokinetics, pharmacodynamics, and safety in animals.

Propiedades

Número CAS |

114549-95-0 |

|---|---|

Nombre del producto |

Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

Fórmula molecular |

C15H13N2NaO6S |

Peso molecular |

372.3 g/mol |

Nombre IUPAC |

sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C15H14N2O6S.Na/c1-6(18)9-12(20)17-10(14(21)22)15(24-13(9)17)23-8-4-2-7(3-5-8)11(16)19;/h2-6,9,13,18H,1H3,(H2,16,19)(H,21,22);/q;+1/p-1/t6-,9+,13-;/m1./s1 |

Clave InChI |

BMIXQDXRXMBDCL-UDPKUUJNSA-M |

SMILES isomérico |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)[O-])O.[Na+] |

SMILES |

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)[O-])O.[Na+] |

SMILES canónico |

CC(C1C2N(C1=O)C(=C(S2)OC3=CC=C(C=C3)C(=O)N)C(=O)[O-])O.[Na+] |

Sinónimos |

(5R,6S)-3-(4-Carbamoylphenoxy)-6β-[(R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

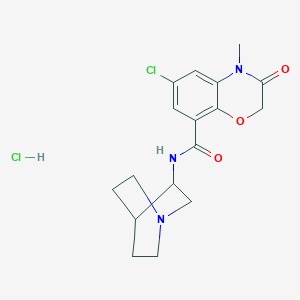

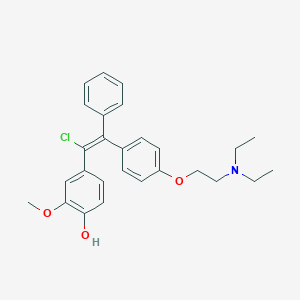

![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)

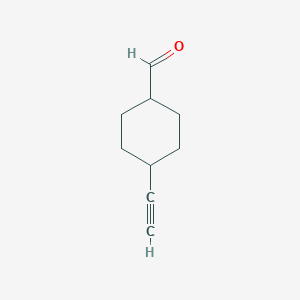

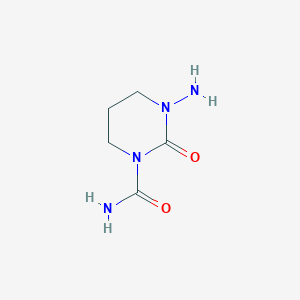

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)

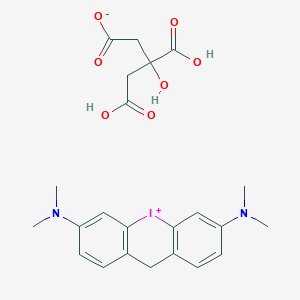

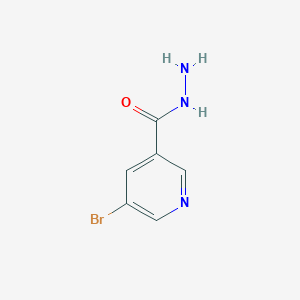

![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)